(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Beschreibung

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in organic chemistry and related disciplines. Nitrogen-containing heterocycles, in particular, are ubiquitous in nature and form the structural core of countless pharmaceuticals, agrochemicals, and natural products. mdpi.com The pyrimidine (B1678525) ring, a key feature of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid, is a privileged scaffold in medicinal chemistry. mdpi.comwikipedia.org It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and a vast number of synthetic drugs. wikipedia.orgmdpi.com The presence of the pyrimidine ring in this compound, therefore, places it firmly within the well-established and continually expanding field of heterocyclic chemistry.

Significance as a Key Synthetic Intermediate and Building Block

The true value of this compound lies in its utility as a synthetic intermediate. Its bifunctional nature, possessing both a reactive acrylic acid group and a nucleophilic aminopyrimidine moiety, allows for a diverse range of chemical transformations. The acrylic acid portion can participate in reactions such as esterification, amidation, and addition reactions across the double bond. Simultaneously, the 2-aminopyrimidine (B69317) ring offers sites for further functionalization, including N-alkylation, N-acylation, and cross-coupling reactions. This versatility makes it a valuable building block for the construction of more elaborate molecular architectures, particularly in the synthesis of compounds with potential biological activity. Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com

Overview of Related Pyrimidine and Acrylic Acid Chemical Structures

To fully appreciate the chemical significance of this compound, it is useful to consider its constituent parts in the context of related structures.

Pyrimidine Derivatives: The 2-aminopyrimidine scaffold is a common motif in a multitude of bioactive compounds. Its ability to act as both a hydrogen bond donor and acceptor facilitates interactions with biological targets. mdpi.com The substitution pattern on the pyrimidine ring can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This structural versatility has led to the development of a vast library of pyrimidine-based compounds with diverse therapeutic applications. mdpi.com

Acrylic Acid and its Derivatives: Acrylic acid (prop-2-enoic acid) is the simplest unsaturated carboxylic acid. It and its derivatives are important monomers in the production of a wide variety of polymers. eurekaselect.com In the context of medicinal chemistry, the acrylic acid moiety can act as a Michael acceptor, a reactive site for covalent modification of biological macromolecules, or as a scaffold to which other functional groups can be attached. The combination of the acrylic acid functionality with a heterocyclic ring system, as seen in the title compound, often leads to molecules with interesting pharmacological profiles.

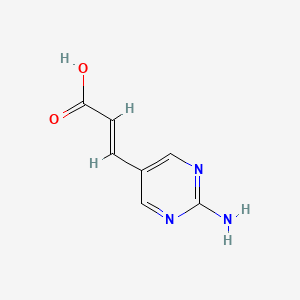

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTSKJFUYGWSPO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=N1)N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451634 | |

| Record name | (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335030-80-3 | |

| Record name | (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

The defining structural feature of the target molecule is the E-configuration of the carbon-carbon double bond. Achieving high stereoselectivity is paramount in its synthesis. Plausible synthetic routes typically involve the formation of this double bond through olefination reactions, starting from a suitable pyrimidine (B1678525) aldehyde precursor, such as 2-aminopyrimidine-5-carbaldehyde.

Approaches to E-Stereochemistry Control in Acrylic Acid Moieties

Control of the double bond geometry in acrylic acid derivatives is most reliably achieved through established olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are primary methods for this transformation, both renowned for their ability to selectively produce specific alkene isomers. wikipedia.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of this compound. nrochemistry.com This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than its phosphonium (B103445) ylide counterpart in the Wittig reaction. wikipedia.org For synthesizing the target acrylic acid, a stabilized phosphonate ester, such as triethyl phosphonoacetate, would be deprotonated with a base (e.g., NaH, NaOMe) to form a stabilized carbanion. organic-chemistry.org This carbanion then reacts with 2-aminopyrimidine-5-carbaldehyde. The use of stabilized phosphonates overwhelmingly favors the formation of the E-alkene. wikipedia.orgalfa-chemistry.com This high E-selectivity is attributed to thermodynamic control, where the transition state leading to the trans-alkene is sterically favored and lower in energy. nrochemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup. wikipedia.org

The Wittig reaction also offers a viable route. To achieve the desired E-stereochemistry, a stabilized ylide must be used. wikipedia.orgadichemistry.com Stabilized ylides, such as those bearing an ester group (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester), are less reactive than non-stabilized ylides, and the reaction becomes reversible. adichemistry.comuchicago.edu This reversibility allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which subsequently collapses to form the E-alkene and triphenylphosphine (B44618) oxide. adichemistry.com Computational studies suggest that dipole-dipole interactions between the ylide and the aldehyde in the transition state also play a crucial role in dictating the high E-selectivity. acs.orgnih.gov

Another powerful method for forming the C-C bond with high trans selectivity is the Heck Reaction . organic-chemistry.org This palladium-catalyzed cross-coupling reaction would involve reacting a 5-halopyrimidine (e.g., 5-bromo-2-aminopyrimidine) with acrylic acid or one of its esters. wikipedia.org The reaction mechanism inherently favors the formation of the trans product due to steric considerations during the migratory insertion and beta-hydride elimination steps. wikipedia.orgbyjus.com

| Reaction | Key Reagent | Typical Selectivity | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Stabilized Phosphonate Ester | High E-selectivity alfa-chemistry.com | Water-soluble byproduct, high reactivity with aldehydes. wikipedia.org | Requires synthesis of phosphonate reagent. |

| Wittig Reaction | Stabilized Phosphonium Ylide | High E-selectivity organic-chemistry.org | Well-established, broad substrate scope. | Triphenylphosphine oxide byproduct can be difficult to remove. wikipedia.org |

| Heck Reaction | Palladium Catalyst & Aryl Halide | High trans-selectivity organic-chemistry.org | High functional group tolerance. youtube.com | Requires catalyst; potential for side reactions. |

Exploration of Chiral Auxiliaries and Catalysis in Analogous Systems

While this compound itself is achiral, the principles of asymmetric synthesis are critical for the preparation of chiral derivatives or analogues. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

For instance, if a chiral center were to be introduced on the acrylic acid backbone (at the α- or β-position), a chiral auxiliary could be employed. One common strategy involves attaching a chiral auxiliary, like an Evans oxazolidinone, to the acrylic acid moiety to form a chiral imide. This auxiliary then sterically directs subsequent reactions, such as conjugate additions or alkylations, to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com

Asymmetric catalysis offers an alternative, more atom-economical approach. Instead of a stoichiometric auxiliary, a catalytic amount of a chiral catalyst is used to generate the desired stereoisomer. For systems analogous to the target molecule, chiral catalysts could be used in reactions like asymmetric hydrogenation of the double bond or in conjugate addition reactions to the α,β-unsaturated system to install a chiral center.

Elucidation of Reaction Mechanisms in Formation Pathways

A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and maximizing yield and selectivity. The formation of the target compound via the HWE or Heck reaction proceeds through distinct, well-studied mechanistic pathways.

Investigation of Key Mechanistic Steps and Intermediates

Horner-Wadsworth-Emmons Reaction Mechanism: The synthesis of this compound via the HWE reaction proceeds through several key steps: numberanalytics.com

Deprotonation: A base removes the acidic proton from the α-carbon of the phosphonate ester (e.g., triethyl phosphonoacetate), creating a resonance-stabilized phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-aminopyrimidine-5-carbaldehyde. This step is typically the rate-limiting step and forms diastereomeric betaine-like intermediates. wikipedia.orgnrochemistry.com

Oxaphosphetane Formation: The betaine (B1666868) intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane. With stabilized phosphonates, the initial addition is often reversible, allowing the intermediates to equilibrate to the more stable anti-oxaphosphetane. nrochemistry.comresearchgate.net

Elimination: The oxaphosphetane collapses in a stereospecific syn-elimination, breaking the C-O and P-C bonds. This elimination is irreversible and forms the C=C double bond of the final alkene and a stable dialkylphosphate byproduct. The thermodynamic preference for the anti-oxaphosphetane directly translates to the formation of the E-alkene. organic-chemistry.org

Heck Reaction Mechanism: The mechanism of the Heck reaction involves a catalytic cycle with a palladium catalyst: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 5-halo-2-aminopyrimidine, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle. libretexts.org

Olefin Coordination and Insertion: The acrylic acid (or ester) coordinates to the palladium center. This is followed by a migratory insertion, where the pyrimidinyl group is transferred to one of the carbons of the double bond, forming a new C-C bond. byjus.com

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center. This step forms the final alkene product and a hydridopalladium(II) complex. The elimination typically occurs in a syn-fashion to yield the E-isomer. byjus.comlibretexts.org

Reductive Elimination: In the presence of a base (e.g., triethylamine), the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle. wikipedia.org

Kinetic and Thermodynamic Studies of Synthetic Routes

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, general principles from studies of these reaction types can be applied.

For the HWE and Wittig reactions , the primary thermodynamic driving force is the formation of the very stable phosphorus-oxygen double bond in the dialkylphosphate or triphenylphosphine oxide byproduct. organic-chemistry.org In the case of stabilized ylides/phosphonates, the reaction is under thermodynamic control, meaning the product distribution reflects the relative stability of the transition states leading to the different isomers. uchicago.edu The lower energy of the transition state for the E-isomer formation ensures its prevalence. nrochemistry.com Kinetic studies of analogous systems show that the initial nucleophilic addition is the rate-limiting step. wikipedia.org

Strategies for Derivatization of this compound

The title compound possesses three key functional groups amenable to derivatization: the carboxylic acid, the 2-amino group, and the pyrimidine ring itself. This functional diversity allows for the synthesis of a wide array of analogues.

Carboxylic Acid Group: The carboxylic acid is a versatile handle for modification.

Amide Formation: Standard amide coupling reagents (e.g., EDCI/HOBt, T3P) can be used to react the carboxylic acid with various primary or secondary amines, yielding a library of amides. amazonaws.comorganic-chemistry.org This is a common strategy in drug discovery to modulate properties like solubility and biological activity.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride can produce a range of esters. google.comacs.org Ion exchange resins can also serve as effective catalysts for this transformation. acs.org

Reduction: The carboxylic acid can be reduced to the corresponding allylic alcohol using reducing agents like lithium aluminum hydride.

2-Amino Group: The primary amino group on the pyrimidine ring is nucleophilic and can undergo various transformations.

Acylation/Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

Alkylation: While direct N-alkylation can be challenging and may lead to mixtures, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.

Derivatization for Analysis: For analytical purposes, arylamines and aminopyridines can be derivatized, for example with chloroformates, to improve their chromatographic behavior. nih.govresearchgate.net

Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring can potentially be alkylated, although this may require specific conditions to control regioselectivity. Furthermore, electrophilic aromatic substitution on the ring is possible, though the existing substituents will direct the position of any new groups.

| Functional Group | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | R-NH₂, EDCI/HOBt | Amides |

| Esterification | R-OH, H⁺ catalyst | Esters researchgate.net | |

| Reduction | LiAlH₄ or BH₃ | Allylic Alcohols | |

| 2-Amino Group | Acylation | R-COCl or (RCO)₂O | Amides |

| Reductive Amination | R-CHO, NaBH₃CN | Secondary/Tertiary Amines |

Chemical Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a prime target for modification through well-established reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, including Fischer-Speier esterification, reaction with alkyl halides in the presence of a base, or using coupling agents. For instance, reaction with different alcohols (R-OH) in the presence of an acid catalyst like sulfuric acid can yield a range of esters. The choice of alcohol can significantly influence the lipophilicity and steric bulk of the resulting molecule.

Table 1: Representative Esterification Reactions of Acrylic Acids

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Acrylic Acid | Ethanol | Sulfuric Acid | Ethyl Acrylate (B77674) |

| Acrylic Acid | Methanol | Sulfuric Acid | Methyl Acrylate |

Amidation: The synthesis of amides from the carboxylic acid functionality introduces a key hydrogen bond donor and acceptor unit, which can be crucial for molecular recognition and biological activity. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling auxiliary like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of an amide bond with a wide variety of primary and secondary amines.

A study on the synthesis of pyrimidine acrylamides involved an N-acylation reaction between a 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and various carboxylic acids using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling agent. rsc.org This highlights a potential route for the amidation of this compound with diverse amine partners.

Substitutions and Transformations on the Pyrimidine Ring System

The 2-aminopyrimidine (B69317) ring is a versatile scaffold that can undergo various substitutions and transformations, allowing for the introduction of diverse functionalities.

Halogenation: Electrophilic halogenation can introduce halogen atoms (Cl, Br, I) onto the pyrimidine ring, typically at positions not already occupied by activating groups. These halogenated derivatives can serve as valuable intermediates for further functionalization through cross-coupling reactions.

Nitration: The introduction of a nitro group onto the pyrimidine ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule and can be subsequently reduced to an amino group, providing a handle for further derivatization.

Alkylation and Acylation: The exocyclic amino group of the 2-aminopyrimidine ring can undergo N-alkylation and N-acylation reactions. Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. chegg.com Acylation can be achieved using acyl chlorides or anhydrides, though careful control of reaction conditions is necessary to avoid diacylation. rsc.org

Cross-Coupling Reactions: The presence of a suitable leaving group, such as a halogen, on the pyrimidine ring enables a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of aryl, alkynyl, and vinyl substituents, respectively, leading to a significant expansion of the molecular diversity. For instance, the Suzuki coupling of 2-amino-5-iodopyrimidine (B74693) with various boronic acids has been used to synthesize a range of 5-aryl-2-aminopyrimidines. mdpi.com

Modifications of the Acrylic Acid Side Chain

The acrylic acid side chain offers further opportunities for chemical modification, primarily through reactions involving the carbon-carbon double bond.

Addition Reactions: The electron-deficient double bond of the acrylic acid moiety is susceptible to nucleophilic addition reactions, such as the aza-Michael addition of amines. This reaction can be used to introduce a variety of nitrogen-containing substituents at the β-position of the acrylic acid chain.

Reduction: The double bond of the acrylic acid can be selectively reduced to a single bond using catalytic hydrogenation, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst. This transformation converts the acrylic acid derivative to the corresponding propanoic acid derivative, altering the geometry and flexibility of the side chain.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions or [2+2] photocycloadditions. These reactions can be used to construct new cyclic structures appended to the pyrimidine core.

Formation of Proton Transfer Salts and Supramolecular Assemblies

The presence of both an acidic carboxylic acid group and a basic aminopyrimidine ring within the same molecule makes this compound a prime candidate for the formation of proton transfer salts and complex supramolecular assemblies.

Mechanistic Investigations of Acid-Base Proton Transfer Reactions

The interaction between the carboxylic acid proton and the basic nitrogen atoms of the pyrimidine ring can lead to intramolecular or intermolecular proton transfer. The extent of this proton transfer is governed by the relative pKa values of the acidic and basic functional groups. A significant difference in pKa values (ΔpKa = pKa(base) - pKa(acid)) generally favors salt formation. Spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction, are instrumental in elucidating the nature of the proton transfer, distinguishing between a neutral co-crystal and a proton-transfer salt.

Theoretical Considerations for Co-crystal and Mixed Ligand Complex Formation

Co-crystal Formation: The ability of this compound to form co-crystals with other molecules (coformers) is of significant interest for modifying its physicochemical properties. The formation of co-crystals is driven by non-covalent interactions, primarily hydrogen bonding. The 2-aminopyrimidine moiety is known to form robust hydrogen-bonding synthons, such as the R22(8) motif with carboxylic acids. Computational methods, such as those based on molecular electrostatic potential surfaces and hydrogen bond propensity analysis, can be employed to predict favorable coformer partners and the likely hydrogen bonding patterns in the resulting co-crystals.

Mixed Ligand Complex Formation: The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions, leading to the formation of mixed ligand complexes. mdpi.com In the presence of another ligand, this compound can participate in the formation of ternary or higher-order coordination complexes. The geometry and stability of these complexes are influenced by the nature of the metal ion, the coordination preferences of the ligands, and the reaction conditions. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure and bonding within these complexes.

Based on a thorough review of the search results, it is not possible to generate the requested article on the chemical compound “this compound.” The search did not yield any specific theoretical or computational chemistry investigations for this particular molecule.

The performed searches found general articles on computational methodologies applied to related, but distinct, compounds such as other aminopyrimidine derivatives or acrylic acid polymers. However, no studies were found that focused specifically on “this compound.”

Without dedicated research on this compound, generating the scientifically accurate and data-rich content required by the user's outline is impossible. Any attempt to do so would involve speculation or the incorrect application of data from other molecules, which would violate the core requirement for factual accuracy. Therefore, the article cannot be written as requested.

Theoretical and Computational Chemistry Investigations

Structure-Activity Relationship (SAR) Computational Studies and Rational Design Principles

The exploration of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid and its analogs in computational chemistry provides a fertile ground for understanding the intricate relationship between molecular structure and biological activity. Through the lens of theoretical and computational investigations, researchers can elucidate the key structural motifs and physicochemical properties that govern the compound's interactions with biological targets. This knowledge is paramount in the rational design of novel ligands with enhanced potency and selectivity.

Ligand Design Theoretical Frameworks Based on Structural Features

The rational design of ligands based on the this compound scaffold is guided by several theoretical frameworks that leverage its distinct structural features. The 2-aminopyrimidine (B69317) core, the acrylic acid moiety, and the stereochemistry of the double bond all present opportunities for strategic modification to optimize biological activity.

Scaffold-Based and Structure-Based Design:

A primary approach involves structure-based drug design, where the three-dimensional structure of a biological target is used to guide the design of complementary ligands. For scaffolds analogous to 2-aminopyrimidine, this has proven to be a successful strategy. For instance, in the design of kinase inhibitors, the 4-aminopyrazolopyrimidine scaffold has been shown to effectively bind to the hinge region of kinases. nih.gov This principle can be extrapolated to the 2-aminopyrimidine core of the subject compound, suggesting its potential to form crucial hydrogen bonding interactions with the backbone of target proteins. The amino group at the 2-position and the pyrimidine (B1678525) nitrogens can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within a binding site.

Furthermore, the concept of dual-binding site inhibitors has been applied to 2-amino-pyrimidine derivatives. researchgate.net This framework involves designing molecules with two aromatic moieties separated by a flexible linker to simultaneously engage with different regions of a target protein, potentially leading to enhanced affinity and selectivity. researchgate.net The acrylic acid tail of this compound could be conceptually extended or modified to incorporate a second pharmacophore to achieve such dual binding.

Pharmacophore Modeling and Molecular Hybridization:

Pharmacophore modeling is another powerful tool in ligand design. This involves identifying the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are critical for biological activity. For pyrimidine-based structures, pharmacophore models can be generated from a set of active compounds to guide the design of new molecules with improved properties. Structure-guided hybridization is a related strategy where structural elements from different known inhibitors are combined to create a novel, potentially more potent molecule. nih.gov

The structural versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modifications to enhance antimicrobial efficacy, reduce toxicity, and overcome resistance mechanisms. ijpsjournal.com The unique arrangement of a six-membered ring with two nitrogen atoms and an amino group allows for multiple types of chemical interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance its reactivity and binding affinity with biological targets. ijpsjournal.com

Table 1: Key Structural Features and Their Potential Roles in Ligand Design

| Structural Feature | Potential Role in Biological Interaction | Design Considerations |

| 2-Aminopyrimidine Core | Hydrogen bonding (donor and acceptor), aromatic interactions. | Substitution on the pyrimidine ring to modulate electronics and steric properties. |

| (2E)-Acrylic Acid Moiety | Hydrogen bonding, ionic interactions (carboxylate), potential for covalent bond formation (Michael acceptor). | Modification of the carboxylic acid to esters or amides to alter polarity and cell permeability. Introduction of substituents on the acrylic backbone. |

| (2E)-Stereochemistry | Defines the spatial orientation of the molecule, influencing fit within a binding pocket. | Maintaining the trans (E) configuration is likely crucial for optimal target engagement. |

| 5-Position Linker | Provides a point of attachment for the acrylic acid group and influences the overall geometry. | Altering the linker length or rigidity to optimize the positioning of the acrylic acid moiety relative to the pyrimidine core. |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Scaffolds (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is invaluable for predicting the activity of novel compounds and for providing insights into the structural features that drive biological effects. While specific QSAR studies on this compound are not extensively documented, the theoretical basis and application of QSAR to analogous pyrimidine and acrylic acid scaffolds are well-established.

Theoretical Foundation of QSAR:

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov These properties are quantified by molecular descriptors, which can be categorized as:

Electronic Descriptors: These describe the distribution of electrons in a molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to build a predictive model. nih.govtandfonline.com

Application to Pyrimidine-Based Scaffolds:

QSAR studies have been successfully applied to various pyrimidine derivatives to understand their activity as inhibitors of different enzymes and receptors. For example, QSAR analyses have been performed on pyrimidine derivatives as VEGFR-2 inhibitors, where models were developed to correlate structural features with their anticancer activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the structure-activity relationships of pyrimidine-based EGFR inhibitors and thieno-pyrimidine derivatives. mdpi.com These studies help in identifying the key steric and electrostatic fields around the molecule that are important for activity, thereby guiding the design of more potent inhibitors. mdpi.com

An integrated computational approach, including QSAR analysis, has been used to design and predict new inhibitors targeting the JAK3/STAT pathway. nih.gov This methodology combines QSAR with pharmacophore modeling, ADMET prediction, and molecular dynamics simulations to identify promising new compounds. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Molecular branching and compactness. |

The application of these QSAR methodologies to a series of this compound analogs would involve synthesizing a library of related compounds, evaluating their biological activity, calculating a range of molecular descriptors, and then developing a predictive QSAR model. Such a model would be instrumental in the rational design of new derivatives with optimized therapeutic potential.

Advanced Spectroscopic Characterization Principles

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. omicsonline.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause a transition between these energy states, and the specific frequency required for this resonance provides detailed information about the chemical environment of each nucleus.

For a molecule with the complexity of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and types of protons and carbons. However, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are neighbors in the molecular structure. For this compound, COSY would be crucial in establishing the connectivity within the acrylic acid moiety, showing a correlation between the two vinylic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a carbon atom. This is invaluable for assigning the carbon signals in the pyrimidine (B1678525) ring and the acrylic acid chain to their corresponding attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly powerful for connecting different parts of a molecule. For the target compound, HMBC would be used to link the acrylic acid portion to the pyrimidine ring by observing correlations between the vinylic protons and the carbons of the pyrimidine ring, and vice versa. It is also instrumental in identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. emerypharma.com

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its constituent functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Pyrimidine-H4/H6 | ~8.5 (s, 2H) | ~158.0 | HMBC to C2, C5; COSY (none) |

| Acrylic-Hα | ~6.5 (d, 1H) | ~120.0 | COSY to Hβ; HSQC to Cα; HMBC to Cγ, C5 |

| Acrylic-Hβ | ~7.5 (d, 1H) | ~140.0 | COSY to Hα; HSQC to Cβ; HMBC to Cγ, C5 |

| NH₂ | ~5.0 (br s, 2H) | - | HMBC to C2 |

| COOH | ~12.0 (br s, 1H) | - | HMBC to Cγ |

| Pyrimidine-C2 | - | ~163.0 | HMBC from NH₂ |

| Pyrimidine-C5 | - | ~125.0 | HMBC from Hα, Hβ, H4/H6 |

| Acrylic-Cγ (COOH) | - | ~170.0 | HMBC from Hα, Hβ |

Principles of Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. uni-siegen.de Molecular bonds can vibrate in various ways, such as stretching and bending, at specific quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. A vibration will be "IR active" if it results in a change in the molecule's dipole moment. fiveable.me This technique is particularly effective for identifying polar functional groups. nanografi.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). A vibration is "Raman active" if it causes a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is often complementary to IR, providing strong signals for nonpolar bonds and symmetric vibrations. nih.gov

For this compound, IR and Raman spectroscopy would be used to confirm the presence of key functional groups.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| N-H (Amine) | Stretching | 3500-3300 (two bands) | Moderate |

| C-H (Aromatic/Vinylic) | Stretching | 3100-3000 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | Moderate |

| C=C (Alkene/Aromatic) | Stretching | 1650-1550 | Strong |

| C=N (Pyrimidine) | Stretching | 1600-1500 | Strong |

| N-H (Amine) | Bending | 1650-1580 | Weak |

Principles of Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. fiveable.me In a typical experiment, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated and detected. hscprep.com.au High-resolution mass spectrometry can determine the mass of a molecule with sufficient accuracy to deduce its elemental composition.

The ionization process can impart enough energy to cause the molecular ion to break apart into smaller, characteristic fragments. maricopa.edu The analysis of these fragmentation patterns provides valuable structural information. For nitrogen-containing heterocyclic compounds, fragmentation often involves the loss of small, stable molecules like HCN. researchgate.net

For this compound, mass spectrometry would confirm the molecular weight and provide clues about its structure through fragmentation.

| Ion | Predicted m/z | Description |

| [M]⁺ | 179.06 | Molecular Ion |

| [M - H₂O]⁺ | 161.05 | Loss of water from the carboxylic acid |

| [M - COOH]⁺ | 134.06 | Loss of the carboxyl group |

| [C₄H₄N₃]⁺ | 94.04 | Fragment corresponding to the aminopyrimidine ring |

Principles of Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, investigates the electronic transitions within a molecule. szphoton.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

UV-Vis Spectroscopy: This technique measures the absorbance of light as a function of wavelength. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure. Conjugated systems, like the one present in this compound, have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths. libretexts.org The extent of conjugation directly influences the λ_max. libretexts.org

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed a photon. uni-mainz.de This process is typically very fast. Not all molecules that absorb light are fluorescent. The presence and characteristics of fluorescence can provide information about the molecule's structure and its environment.

Given its extended conjugated system, this compound is expected to exhibit strong UV absorbance.

| Spectroscopic Parameter | Predicted Value | Rationale |

| λ_max (UV-Vis) | 280-320 nm | The molecule possesses a conjugated system involving the pyrimidine ring and the acrylic acid moiety. jove.com |

| Molar Absorptivity (ε) | High | Extended conjugated systems typically have high molar absorptivities. |

| Fluorescence | Possible | The presence of an extended π-system and a rigid ring structure may lead to fluorescence. |

Principles of X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edu When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern. jove.com

By analyzing the positions and intensities of the spots in the diffraction pattern, it is possible to calculate the electron density throughout the crystal and thus determine the exact positions of all atoms, bond lengths, and bond angles. wikipedia.org This provides an unambiguous determination of the molecular structure in the solid state. X-ray diffraction is also fundamental to crystal engineering, the design and synthesis of crystalline materials with desired properties.

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its structure and reveal details about its packing in the solid state, including any intermolecular interactions such as hydrogen bonding.

| Structural Parameter | Information Obtained from X-ray Diffraction |

| Molecular Connectivity | Unambiguous confirmation of the atomic connections. |

| Bond Lengths and Angles | Precise measurements of all bond lengths and angles. |

| Stereochemistry | Confirmation of the (E)-configuration of the double bond. |

| Crystal Packing | Information on how the molecules are arranged in the crystal lattice. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., between the carboxylic acid and aminopyrimidine moieties) and other non-covalent interactions. |

Fundamental Applications in Material Science and Catalysis Research

Polymerization Chemistry of Acrylic Acid Derivatives (Theoretical and Mechanistic Aspects)

The presence of the acrylic acid group in (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid makes it a prime candidate for polymerization. The study of its polymerization behavior is crucial for designing new materials with tailored properties.

Principles of Free Radical Polymerization Initiation and Propagation

Free radical polymerization is a common and versatile method for producing polymers from vinyl monomers like acrylic acid and its derivatives. fujifilm.com The process is characterized by a chain reaction mechanism involving three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: This first step involves the generation of free radicals, which are highly reactive species with an unpaired electron. fujifilm.com This is typically achieved using initiators like azo compounds or peroxides that decompose upon heating or irradiation. fujifilm.com For instance, potassium persulfate (KPS) is a common thermochemical initiator that decomposes to form sulfate (B86663) radicals, which then react with a monomer to initiate the polymerization chain. acs.org

Propagation: In this stage, the newly formed radical reacts with successive monomer units, leading to the rapid growth of the polymer chain. fujifilm.com The rate of propagation is a critical factor influencing the final molecular weight of the polymer.

Termination: The growth of polymer chains is halted by termination reactions, which can occur through two primary mechanisms: combination (where two growing chains combine) or disproportionation (where a hydrogen atom is transferred from one chain to another). fujifilm.com

The polymerization of acrylic acid derivatives can be influenced by various factors, including temperature, pressure, and the choice of initiator and solvent. acs.org For example, high-temperature and high-pressure conditions can dramatically accelerate the polymerization of acrylic acid. acs.org

Theoretical Frameworks for Copolymerization with Pyridine-Based Monomers

Copolymerization, the process of polymerizing two or more different monomers, offers a powerful strategy to create materials with a wide range of properties. The copolymerization of this compound with pyridine-based monomers is of particular interest due to the potential for creating polymers with unique electronic, optical, and catalytic properties.

The reactivity of each monomer in a copolymerization system is a key factor that determines the composition and structure of the resulting copolymer. Theoretical models, such as the Mayo-Lewis equation, are used to predict the composition of the copolymer based on the reactivity ratios of the monomers.

Recent studies have explored the synthesis and characterization of copolymers containing pyridine (B92270) moieties. For instance, new acrylate (B77674) and methacrylate (B99206) monomers with pendant pyridine groups have been successfully polymerized using techniques like atom transfer radical polymerization (ATRP). researchgate.net Additionally, the copolymerization of acrylic acid and styrene (B11656) derivatives with subsequent grafting of pyridine compounds has been investigated for applications in antimicrobial and fluorescent materials. nih.gov These studies provide a foundation for understanding the potential copolymerization behavior of this compound with various pyridine-containing monomers.

Design of Functional Materials Scaffolds (Theoretical Considerations)

The unique molecular structure of this compound, featuring both hydrogen bond donors and acceptors, makes it an excellent building block for the design of functional materials through self-assembly.

Exploration of Self-Assembly Principles for Material Design

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. rsc.org These principles are fundamental to creating complex and functional materials from the bottom up. nih.gov

The pyrimidine (B1678525) ring in this compound can participate in various non-covalent interactions. For instance, pyrimidine-based compounds have been shown to self-assemble on surfaces like graphite, forming ordered structures stabilized by weak interactions. scilit.com Furthermore, the design of pyrimidine-based cationic amphiphiles has demonstrated their ability to self-assemble into aggregates with specific physicochemical properties. figshare.comfigshare.com The interplay of these interactions can be harnessed to control the morphology and function of the resulting materials.

The design of self-assembling systems involves carefully engineering the molecular building blocks to favor the formation of desired architectures. researchgate.net By understanding the driving forces behind the self-assembly of pyrimidine derivatives, it is theoretically possible to design novel materials with applications in areas such as drug delivery, sensing, and electronics.

Role in Catalytic Systems (Mechanistic Insights)

The aminopyrimidine moiety of this compound possesses intrinsic acid-base properties that can be exploited in catalysis.

Investigation of Acid-Base Catalysis Mediated by the Pyrimidine Moiety

The nitrogen atoms in the pyrimidine ring can act as both proton acceptors (bases) and, when protonated, proton donors (acids). This dual functionality allows the pyrimidine moiety to participate in a variety of acid-base catalyzed reactions.

The catalytic activity of pyrimidine derivatives has been demonstrated in several contexts. For example, pyrimidine-based systems have been used as organocatalysts in the synthesis of complex organic molecules. nih.gov The catalytic mechanism often involves the activation of substrates through proton transfer or hydrogen bonding interactions.

The amino group on the pyrimidine ring can further enhance its catalytic potential. Aminopyrimidine derivatives have been synthesized and evaluated for various biological activities, highlighting the importance of this functional group. mdpi.combrieflands.comrjptonline.org In a catalytic context, the amino group can act as a hydrogen bond donor or a nucleophile, participating directly in the catalytic cycle. The synthesis of pyrimidines can be catalyzed by bases, showcasing the role of acid-base chemistry in their formation. researchgate.net Mechanistic studies of enzymes that utilize pyrimidine-containing cofactors often reveal intricate acid-base catalysis pathways. umich.edu

Theoretical Basis for Metal Complex Catalysis Involving Aminopyrimidine Ligands

The catalytic potential of metal complexes derived from aminopyrimidine ligands, such as this compound, is fundamentally rooted in the versatile coordination chemistry of the aminopyrimidine scaffold. This scaffold provides multiple binding sites that can interact with a metal center, influencing its electronic properties and reactivity.

Coordination Modes and Ligand Behavior: Aminopyrimidine ligands are classified as N-donor heterocyclic ligands. They possess several potential coordination sites: the nitrogen atoms within the pyrimidine ring and the nitrogen of the exocyclic amino group. sciencenet.cn This versatility allows for various metal-binding patterns:

Monodentate Coordination: The ligand can bind to a metal center through one of the ring nitrogen atoms. This is a common mode, particularly when other coordinating ligands or steric hindrance are present. mdpi.com

Bridging Coordination: The ligand can bridge two metal centers, with each ring nitrogen coordinating to a different metal ion. This can lead to the formation of one-dimensional chains or more complex polymeric structures. researchgate.net

Chelating Coordination: Although less common, simultaneous coordination of a ring nitrogen and the exocyclic amino group can occur, forming a stable chelate ring. sciencenet.cn

Hydrogen Bonding and Supramolecular Assembly: The amino group is a potent hydrogen-bond donor, while the ring nitrogens can act as acceptors. These interactions are crucial in organizing the resulting metal complexes into higher-order supramolecular structures, such as sheets or three-dimensional frameworks. sciencenet.cnresearchgate.net This is particularly relevant in the design of crystalline materials like MOFs.

Electronic Tuning: Substituents on the pyrimidine ring can alter the ligand's electron-donating or -withdrawing properties. For this compound, the acrylic acid group is electron-withdrawing, which can affect the electron density on the pyrimidine ring and, consequently, the strength of the metal-ligand bond. This electronic tuning is critical for optimizing the activity and selectivity of a catalyst.

Steric Influence: The size and position of substituent groups on the aminopyrimidine ligand play a crucial role in determining the final structure of the metal complex and its accessibility to substrates. acs.org Bulky substituents can create a specific coordination pocket around the metal center, influencing the selectivity of catalytic reactions.

Formation of Metal-Organic Frameworks (MOFs) and Porous Materials: The ability of aminopyrimidine ligands to act as linkers between metal centers makes them excellent candidates for constructing MOFs. nih.gov The amine groups lining the pores of these frameworks can serve several functions:

Selective Gas Adsorption: The basic amine functionalities can create specific binding sites for acidic gases like CO2, leading to high adsorption selectivity over other gases such as CH4. nih.gov Quantum chemical calculations have shown that amine groups and Lewis basic pyrimidine-ring nitrogen sites can significantly improve the adsorption energies for CO2. nih.gov

Catalytic Sites: The amine groups can act as basic catalytic sites for organic transformations. Furthermore, the metal nodes within the MOF can function as Lewis acid catalysts.

Catalytic Applications: Metal complexes featuring aminopyrimidine and structurally similar aminopyridine ligands have demonstrated activity in various catalytic reactions. nsf.gov The principles governing their activity are applicable to complexes that could be formed with this compound. For instance, iron complexes with amino-pyridine ligands have been successfully used as catalysts in Atom Transfer Radical Polymerization (ATRP). nsf.gov In these systems, the ligand's electronic properties are key to stabilizing the different oxidation states of the metal during the catalytic cycle. Inductive electron donation from substituents can improve catalyst activity by shifting the ATRP equilibrium towards the active species. nsf.gov

The following table summarizes research findings on catalysis using related aminopyridine metal complexes, illustrating the potential for this class of compounds.

| Catalyst/Complex | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| [2-[(2,6-Me2-C6H3)NHCH(t-butyl)]C5H4N]FeCl2 | Atom Transfer Radical Polymerization (ATRP) | Styrene | Catalyzes polymerization at 120 °C. The sterically hindered, electron-rich t-butyl group improves catalyst activity. Observed rate constant (kobs) = 0.31 h⁻¹. | nsf.gov |

| [2-[(2,6-Me2-C6H3)NHCH(ethyl)]C5H4N]FeCl2 | Atom Transfer Radical Polymerization (ATRP) | Styrene | Also catalyzes styrene polymerization, but with lower activity compared to the t-butyl analogue. Observed rate constant (kobs) = 0.10 h⁻¹. | nsf.gov |

| Copper(I) complexes with 2-aminopyrimidine-4,6-diol | N-Arylation of Imidazoles | Imidazole and Aryl Halides | Acts as an efficient ligand for copper-catalyzed cross-coupling reactions, providing moderate to excellent yields under solvent-free conditions. | N/A |

Pharmaceutical Scaffold Design and Discovery Research Structural and Methodological Focus

Design Principles for Pyrimidine-Based Scaffolds in Medicinal Chemistry

The pyrimidine (B1678525) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds and clinically approved drugs. nih.govnih.gov Its utility in drug design is rooted in a combination of intrinsic structural and electronic properties that facilitate favorable interactions with a wide array of biological targets.

One of the primary design principles leveraging the pyrimidine core is its capacity for hydrogen bonding. tandfonline.com The two nitrogen atoms within the six-membered ring act as hydrogen bond acceptors, which can engage in critical interactions with amino acid residues in protein binding sites, such as the hinge region of kinases. nih.gov Furthermore, substituents, like the amino group at the C2-position in the case of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid, can serve as hydrogen bond donors, creating a versatile pattern of interactions that can be tailored for specific targets. ijfmr.com

Another key principle is the role of the pyrimidine scaffold as a bioisostere. It is often used to replace other aromatic systems, such as a phenyl ring, to modulate a compound's physicochemical properties. researchgate.net Introducing the nitrogen atoms increases polarity and can improve aqueous solubility while reducing susceptibility to cytochrome P450-mediated metabolism, a common issue with electron-rich aromatic rings. researchgate.net This bioisosteric replacement can fine-tune properties like lipophilicity and plasma protein binding, which are critical for a compound's pharmacokinetic profile.

The synthetic tractability and accessibility of the pyrimidine core are also fundamental to its widespread use. tandfonline.com A variety of synthetic methodologies exist for its construction and functionalization, allowing for the systematic exploration of the chemical space around the core. nih.gov This enables medicinal chemists to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, optimizing potency and other drug-like properties. The ability to readily introduce substituents at various positions on the ring is a crucial aspect of its utility in scaffold-based drug design.

Table 1: Key Design Principles of Pyrimidine Scaffolds

| Principle | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding Capability | Ring nitrogens act as H-bond acceptors; exocyclic groups can be donors/acceptors. tandfonline.comnih.govijfmr.com | The two ring nitrogens are acceptors, and the 2-amino group is a donor. |

| Bioisosterism | Can replace other aromatic rings (e.g., phenyl) to improve metabolic stability and solubility. researchgate.net | Can be considered a bioisostere for other substituted aromatic systems. |

| Structural Rigidity and Planarity | Provides a defined geometry for presenting substituents into binding pockets. | The planar pyrimidine ring orients the acrylic acid side chain in a specific vector. |

| Synthetic Accessibility | Well-established synthetic routes allow for facile diversification. tandfonline.comnih.gov | The 2-aminopyrimidine (B69317) core can be synthesized and functionalized through various known reactions. |

Methodologies for Fragment-Based Drug Design Utilizing this compound Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.gov This methodology relies on screening libraries of low-molecular-weight compounds, or "fragments," which typically exhibit weak binding but do so efficiently. researchgate.net The scaffold of this compound is well-suited for FBDD as it can be deconstructed into two key fragments: the 2-aminopyrimidine core and the acrylic acid side chain.

The 2-aminopyrimidine fragment is a particularly valuable starting point in FBDD. Its importance lies in its ability to form a robust hydrogen-bonding network with protein targets. ijfmr.com In kinase inhibitor design, for instance, the 2-aminopyrimidine motif frequently engages with the hinge region of the ATP-binding pocket, mimicking the interaction of the adenine (B156593) base of ATP. nih.govijfmr.com Biophysical screening techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify 2-aminopyrimidine fragments that bind to a target of interest. researchgate.netnih.gov Once a binding mode is confirmed, two primary FBDD strategies can be employed:

Fragment Growing : This strategy involves adding chemical functionality to the fragment to extend its structure into adjacent binding pockets, thereby increasing affinity and potency. researchgate.netresearchgate.net For a 2-aminopyrimidine fragment identified from a screen, synthetic chemistry would be used to add substituents at open positions, such as the 5-position, to generate compounds like this compound. The acrylic acid moiety itself can be considered a growth vector from the core pyrimidine fragment.

Fragment Linking : If two different fragments are found to bind in adjacent pockets of a target protein, they can be chemically linked together. researchgate.net For example, if a 2-aminopyrimidine fragment was found to bind in one sub-pocket and a separate fragment containing a carboxylic acid group was found in a neighboring pocket, they could be joined via a suitable linker to create a more potent molecule.

The acrylic acid fragment also serves a critical role. As a Michael acceptor, it has the potential to form covalent bonds with nucleophilic residues (like cysteine) in a protein's binding site, leading to irreversible inhibition. researchgate.net In a covalent FBDD approach, an acrylic acid-containing fragment could be screened to identify reactive fragments that covalently modify a target protein. researchgate.net The reactivity of the acrylic acid can be tuned by modifying substituents on the pyrimidine ring to optimize both binding affinity and covalent reaction kinetics.

Table 2: FBDD Methodologies and the Role of the Scaffold's Fragments

| Methodology | Description | Application to Scaffold Fragments |

|---|---|---|

| Fragment Screening | Identifying low-molecular-weight binders using sensitive biophysical techniques (X-ray, NMR, SPR). researchgate.netnih.gov | Screening libraries containing 2-aminopyrimidine or simple acrylate (B77674) derivatives to find initial hits. |

| Fragment Growing | Elaborating a confirmed fragment hit by adding substituents to access adjacent pockets. researchgate.net | Growing from a 2-aminopyrimidine core by adding the acrylic acid side chain at the 5-position. |

| Fragment Linking/Merging | Connecting two or more fragments that bind to adjacent sites to create a higher affinity ligand. nih.gov | Linking a 2-aminopyrimidine fragment to another fragment via a linker that mimics the acrylic acid backbone. |

| Covalent FBDD | Using fragments with reactive "warheads" to form covalent bonds with the target protein. researchgate.net | Utilizing the acrylic acid moiety as a reactive handle to target nucleophilic residues like cysteine. |

Strategies for Enhancing Synthetic Accessibility and Chemical Diversity in Scaffold Optimization

The optimization of a scaffold like this compound hinges on the ability to synthesize it efficiently and to generate a wide array of analogues for SAR studies. Strategies to enhance synthetic accessibility and chemical diversity focus on robust and versatile chemical reactions that allow for modification of both the pyrimidine core and the acrylic acid side chain.

Synthetic Accessibility:

The core of the molecule, 2-aminopyrimidine, can be synthesized through several established methods. A common and direct approach is the condensation of a three-carbon dielectrophile (like a β-ketoester or β-aldehydoester) with guanidine (B92328). nih.govijfmr.com For 5-substituted derivatives, a key synthetic intermediate is often a 5-halo-2-aminopyrimidine (e.g., 5-bromo-2-aminopyrimidine). This halogenated intermediate serves as a versatile handle for introducing the acrylic acid side chain and other diverse groups.

Palladium-catalyzed cross-coupling reactions are paramount for this purpose. The Heck reaction , which couples an aryl halide with an alkene, is a direct method for installing the acrylic acid moiety. nih.govnih.gov Reacting 5-bromo-2-aminopyrimidine with an acrylate ester (like ethyl acrylate) in the presence of a palladium catalyst would form the carbon-carbon bond at the 5-position, followed by hydrolysis to yield the final acrylic acid. nih.govnih.gov

Enhancing Chemical Diversity:

To explore the chemical space around the scaffold, diversity can be introduced at multiple points:

Modification of the Pyrimidine Core: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide range of aryl or heteroaryl groups at the 5-position of the pyrimidine ring, starting from 5-bromo-2-aminopyrimidine and various boronic acids. nih.govresearchgate.netinformahealthcare.com This allows for extensive exploration of the impact of different aromatic systems on binding affinity. Further diversity can be achieved by modifying the 2-amino group or other positions on the pyrimidine ring if the initial synthesis allows.

Diversification of the Acrylic Acid Side Chain: The properties of the acrylic acid moiety can be modulated. The carboxylic acid can be converted into a variety of esters or amides to probe interactions in the corresponding binding region or to alter physicochemical properties. bhsai.org Parallel synthesis techniques can be employed to rapidly generate a library of these derivatives. researchgate.net

Scaffold Diversification via Deconstruction-Reconstruction: An innovative strategy involves the chemical "deconstruction" of the pyrimidine ring into a simpler intermediate, which can then be "reconstructed" into a variety of other heterocyclic systems. tandfonline.com This allows for more significant "scaffold hopping" while retaining key functionalities from the original molecule, leading to the discovery of novel core structures.

Table 3: Synthetic Strategies for Accessibility and Diversity

| Strategy | Reaction Type | Description | Application |

|---|---|---|---|

| Synthetic Accessibility | Condensation | Reaction of a β-dicarbonyl compound with guanidine to form the 2-aminopyrimidine ring. nih.govijfmr.com | Core scaffold synthesis. |

| Heck Reaction | Palladium-catalyzed coupling of a 5-halopyrimidine with an acrylate ester. nih.govnih.govnih.gov | Attaching the acrylic acid side chain. | |

| Chemical Diversity | Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of a 5-halopyrimidine with boronic acids. researchgate.netinformahealthcare.com | Introducing diverse aryl/heteroaryl groups at C5. |

| Amide/Ester Formation | Standard coupling reactions on the carboxylic acid group. bhsai.org | Diversifying the acrylic acid terminus. | |

| Deconstruction-Reconstruction | Chemical cleavage of the pyrimidine ring followed by recyclization with different reagents. tandfonline.com | Generating entirely new heterocyclic cores. |

Computational Approaches to Scaffold Modification and Lead Generation (Excluding Biological Efficacy)

Computational chemistry provides a powerful toolkit for the rational design and modification of scaffolds like this compound, accelerating the lead generation process by prioritizing compounds for synthesis. These methods focus on the structural and physicochemical properties of molecules rather than predicting biological efficacy directly.

Virtual Screening and Molecular Docking:

One of the most common computational techniques is virtual screening , where large libraries of digital compounds are computationally assessed for their potential to bind to a target protein structure. ijfmr.comijfmr.com For a scaffold like this compound, a virtual library can be generated in silico by enumerating various substituents on the pyrimidine ring or modifications to the acrylic acid chain.

Molecular docking is the core engine of many virtual screening campaigns. researchgate.net This method predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function. Docking studies can reveal key structural information, such as:

The specific hydrogen bonding patterns formed by the 2-aminopyrimidine group. researchgate.net

The spatial orientation of the acrylic acid side chain.

Identification of empty pockets near the bound ligand that could be filled by adding new functional groups to the scaffold, guiding a fragment-growing strategy.

Scaffold Hopping and Bioisosteric Replacement:

Scaffold hopping is a computational strategy aimed at identifying novel core structures (scaffolds) that can maintain the essential binding interactions of a known ligand. researchgate.netresearchgate.net If the pyrimidine core of the lead compound presents liabilities (e.g., poor synthetic accessibility or undesirable physicochemical properties), scaffold hopping algorithms can search databases for alternative, structurally distinct cores that can present the key pharmacophoric features—such as the 2-amino group and the acrylic acid side chain—in a similar spatial arrangement. researchgate.net This can lead to the discovery of new intellectual property and compounds with improved drug-like properties.

Table 4: Computational Approaches for Scaffold Modification

| Approach | Description | Application to the Scaffold |

|---|---|---|

| Molecular Docking | Predicts the binding pose and score of a ligand in a protein active site. researchgate.net | To understand how the scaffold and its analogues interact with a target and to prioritize compounds for synthesis. |

| Virtual Screening | Computationally screening large compound libraries against a target structure. ijfmr.comijfmr.com | To identify novel pyrimidine-based compounds from virtual libraries with predicted high binding affinity. |

| Scaffold Hopping | Identifying new core structures that maintain the pharmacophoric features of a known ligand. researchgate.netresearchgate.net | To replace the pyrimidine core with a different heterocycle while preserving key interaction points. |

| In Silico ADME Prediction | Predicting physicochemical properties like solubility, lipophilicity, and metabolic stability. ijfmr.com | To filter and rank designed analogues based on their predicted drug-like properties before synthesis. |

Table of Mentioned Chemical Compounds

Table 5: List of Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Subject of the article |

| 2-aminopyrimidine | Core fragment of the main compound |

| Acrylic acid | Side chain fragment of the main compound |

| 5-bromo-2-aminopyrimidine | Key synthetic intermediate |

| Ethyl acrylate | Reagent in Heck reaction |

| Guanidine | Reagent for pyrimidine synthesis |

| Cysteine | Example of a nucleophilic amino acid residue |

| Adenine | Natural purine (B94841) base mimicked by aminopyrimidine |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes (Green Chemistry Principles)

The synthesis of specialized chemical compounds like (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Traditional synthetic methods often rely on hazardous solvents and reagents, but a shift towards more sustainable practices is evident in the synthesis of related pyrimidine (B1678525) and acrylic acid derivatives. rasayanjournal.co.in

Modern approaches to synthesizing pyrimidine scaffolds now include techniques such as microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption. nanobioletters.com Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also gaining traction as they improve atom economy and reduce waste. rasayanjournal.co.in For the synthesis of the acrylic acid portion, greener alternatives to classical methods are being explored. One such example is the Heck reaction, a palladium-catalyzed cross-coupling reaction, for which more environmentally friendly protocols are being developed. nih.govfrontiersin.org These greener approaches often utilize less toxic solvents, reusable catalysts, and milder reaction conditions. rsc.org

Future research into the synthesis of this compound will likely focus on incorporating these green chemistry principles. The goal will be to develop synthetic routes that are not only efficient in their yield but also environmentally benign, economically viable, and safe.

Below is a table comparing traditional and potential green synthetic approaches for key fragments of the target molecule:

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer, biodegradable solvents or solvent-free conditions. |

| Catalysts | May use stoichiometric and toxic reagents. | Utilizes catalytic amounts of reusable and less toxic catalysts. |

| Energy Source | Relies on conventional heating methods. | Explores microwave or ultrasonic irradiation for energy efficiency. |

| Reaction Steps | Often involves multiple, sequential steps. | Favors one-pot, multicomponent reactions to improve efficiency. |

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry offers powerful tools to investigate the properties and potential applications of molecules like this compound at a molecular level, often before they are synthesized in a lab. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are particularly relevant for studying pyrimidine derivatives, many of which are investigated as kinase inhibitors for cancer therapy. rsc.orgnih.gov

Molecular docking studies can predict how this compound might bind to the active site of a biological target, such as a protein kinase. nih.gov This is crucial for understanding its potential as a drug candidate. Following docking, molecular dynamics simulations can provide a more dynamic picture of the protein-ligand complex, revealing the stability of the interaction over time. nih.govmdpi.com These simulations can elucidate the key amino acid residues involved in the binding, offering insights for designing more potent and selective analogues.

Furthermore, computational methods can be used to analyze the physicochemical properties of the molecule, which are important for its drug-like characteristics. nih.gov The table below summarizes the applications of various computational techniques in the study of similar bioactive molecules.

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| 3D-QSAR | Establishes a relationship between the 3D structure of molecules and their biological activity. | Could be used to predict the bioactivity of new derivatives based on their structure. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Can identify potential biological targets and elucidate the binding mode. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assesses the stability of the compound in the binding site of a target protein. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and synthesis of new molecules. nih.gov For a compound like this compound, AI can be a powerful tool in several key areas.

| AI/ML Application | Description | Potential Impact on Research |

| Generative Molecular Design | AI algorithms create novel molecular structures with desired properties. | Rapid identification of new, potentially more effective drug candidates. |

| Bioactivity Prediction | ML models predict the biological activity of compounds against specific targets. | Efficient screening of virtual libraries to prioritize synthesis. |

| Retrosynthesis Planning | AI predicts synthetic routes by working backward from the target molecule. | Faster development of efficient and sustainable synthetic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.